molecular formula C20H24N6 B15122075 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B15122075
M. Wt: 348.4 g/mol
InChI Key: FVCPBWUHQVUECL-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the piperazine ring: This involves the reaction of a suitable amine with a dihaloalkane.

    Formation of the pyridazine ring: This can be synthesized through the reaction of hydrazine with a 1,4-diketone.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially forming dihydropyridazine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially hydrogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine

InChI

InChI=1S/C20H24N6/c1-16-5-3-4-6-18(16)15-24-11-13-25(14-12-24)19-7-8-20(22-21-19)26-10-9-17(2)23-26/h3-10H,11-15H2,1-2H3

InChI Key

FVCPBWUHQVUECL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4C

Origin of Product

United States

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